molecular formula C10H9NO4 B1218525 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid CAS No. 2638-99-5

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

Cat. No. B1218525
CAS RN: 2638-99-5
M. Wt: 207.18 g/mol
InChI Key: OOOLUJRYYOCWMC-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is an organic compound with the chemical formula C10H9NO4 . It is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . This compound is stable in air but may decompose under light exposure .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid consists of an indole ring substituted with a hydroxy group at the 6th position and a methoxy group at the 5th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .


Physical And Chemical Properties Analysis

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid has a molecular weight of 207.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 82.6 Ų .

Scientific Research Applications

Neuroprotective Properties

This compound has shown potential in the field of neuroprotection, particularly concerning stroke. Studies suggest that it may reduce the size of ischemic areas, decrease oxidative stress, and enhance long-term potentiation (LTP), which is crucial for learning and memory .

Polymorphism Characterization

A new polymorph of this compound has been discovered and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. This research is vital for understanding the crystalline structures and could have implications for pharmacological applications .

Anticancer Activity

Indole derivatives, including 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid, are being explored for their anticancer properties. They may function as inhibitors of certain pathways or as agents that can selectively target cancer cells without harming healthy cells .

In Vivo Lipid Imaging

As a fluorescent small molecule probe, this compound is used for lipid imaging in live organisms. This application is significant for studying cell membranes and lipid metabolism, which can provide insights into various diseases .

Enzyme Inhibition

The compound serves as an inhibitor for Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO inhibitors are being researched for their potential to modulate immune responses and treat diseases like cancer .

Receptor Ligand Activity

It acts as a ligand for various receptors, such as the Dopamine D3 receptor and the 5-HT4 receptor. These receptors play roles in neurological functions and gastrointestinal motility, respectively, making this compound relevant in developing treatments for related disorders .

properties

IUPAC Name

6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLUJRYYOCWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180979
Record name 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

CAS RN

2638-99-5
Record name 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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